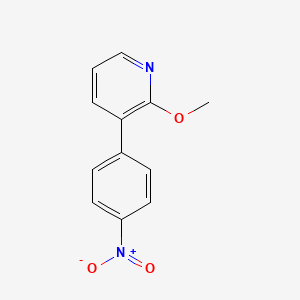

2-Methoxy-3-(4-nitrophenyl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-3-(4-nitrophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-12-11(3-2-8-13-12)9-4-6-10(7-5-9)14(15)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYMPYFKVRUHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718585 | |

| Record name | 2-Methoxy-3-(4-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-63-8 | |

| Record name | Pyridine, 2-methoxy-3-(4-nitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-(4-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Substituted Pyridines in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-3-(4-nitrophenyl)pyridine

The pyridine ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a "privileged scaffold" in drug design. Within this class, molecules functionalized with reactive and modulating groups offer immense value as intermediates for building diverse compound libraries.

This guide provides a comprehensive overview of the synthesis and characterization of This compound , a heterocyclic compound of significant interest. The molecule's architecture combines three key features:

-

A pyridine core , common in many FDA-approved drugs.[2]

-

A methoxy group at the 2-position, which can influence the electronic nature of the ring and improve metabolic stability.[1][3]

-

A 4-nitrophenyl substituent at the 3-position, which acts as a versatile chemical handle. The nitro group is a strong electron-withdrawing moiety and can be readily reduced to an amine, opening pathways for further derivatization.[2]

This document will detail robust synthetic protocols for its preparation via palladium-catalyzed cross-coupling reactions and provide a thorough analysis of its structural confirmation using modern spectroscopic techniques. It is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel chemical entities.

Part 1: Synthesis Methodology

The formation of the C(sp²)–C(sp²) bond between the pyridine and phenyl rings is the key strategic step in synthesizing the target molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are the methods of choice for this transformation due to their reliability, high yields, and broad functional group tolerance.[4][5][6]

Suzuki-Miyaura Cross-Coupling: A Robust and Versatile Approach

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most widely used methods for constructing biaryl systems.[4][7][8][9] The general catalytic cycle involves three fundamental steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the boronic acid (or its ester), and reductive elimination to yield the product and regenerate the catalyst.

A logical synthetic route involves the coupling of 3-Bromo-2-methoxypyridine with (4-nitrophenyl)boronic acid .

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

-

Vessel Preparation: To an oven-dried round-bottom flask or pressure tube, add 3-bromo-2-methoxypyridine (1.0 mmol, 1 eq.), (4-nitrophenyl)boronic acid (1.2 mmol, 1.2 eq.), and sodium carbonate (2.0 mmol, 2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

-

Solvent and Degassing: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Reaction: Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

-

Workup: After completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure product.[10]

Causality Behind Choices:

-

Catalyst: Pd(dppf)Cl₂ is highly effective for cross-coupling reactions involving heteroaryl halides due to the wide bite angle of the dppf ligand, which promotes reductive elimination.[4][8]

-

Base: An aqueous solution of a base like Na₂CO₃ or K₃PO₄ is crucial for activating the boronic acid in the transmetalation step.

-

Inert Atmosphere: The Pd(0) active species is sensitive to oxygen, necessitating an inert atmosphere to prevent catalyst degradation.

Negishi Cross-Coupling: An Alternative for High Reactivity

The Negishi coupling utilizes an organozinc reagent, which is generally more reactive than its organoboron counterpart.[11] This can lead to faster reaction times and may be advantageous if one of the coupling partners is particularly unreactive.[5][6] The mechanism also proceeds via a Pd(0)/Pd(II) catalytic cycle.

This route would involve coupling 3-bromo-2-methoxypyridine with a pre-formed or in situ generated (4-nitrophenyl)zinc halide .

Caption: Generalized catalytic cycle for cross-coupling reactions.

-

Organozinc Formation (Optional): If not commercially available, prepare the (4-nitrophenyl)zinc halide by reacting 1-bromo-4-nitrobenzene with activated zinc dust in a polar aprotic solvent like THF.

-

Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve 3-bromo-2-methoxypyridine (1.0 mmol, 1 eq.) and a palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos or CPhos, 1-2 mol%) in anhydrous THF.[12]

-

Addition: Add the solution of (4-nitrophenyl)zinc halide (approx. 1.5 eq.) dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, dry, and concentrate. Purify by column chromatography as described for the Suzuki-Miyaura method.

Causality Behind Choices:

-

Organozinc Reagents: Their high reactivity circumvents the need for a base and often allows for milder reaction conditions compared to other coupling methods.[6][11]

-

Ligands: Biarylphosphine ligands (e.g., Buchwald ligands) are highly effective in promoting the oxidative addition of aryl halides and stabilizing the palladium catalyst, leading to high efficiency.[12]

Part 2: Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.

The proton NMR spectrum will show distinct signals for each unique proton environment. The expected chemical shifts (δ) are influenced by the electronic effects of the methoxy, nitro, and heterocyclic nitrogen groups.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Pyridine H-6 | ~8.2 - 8.4 | dd | J ≈ 4.9, 1.8 | Downfield due to adjacent N and deshielding from the aryl ring. |

| Pyridine H-4 | ~7.6 - 7.8 | dd | J ≈ 7.5, 4.9 | Coupled to H-5 and H-6. |

| Pyridine H-5 | ~6.9 - 7.1 | dd | J ≈ 7.5, 1.8 | Shielded relative to other pyridine protons. |

| Phenyl H-2', H-6' | ~8.2 - 8.3 | d | J ≈ 8.8 | Ortho to the strongly electron-withdrawing NO₂ group. |

| Phenyl H-3', H-5' | ~7.5 - 7.7 | d | J ≈ 8.8 | Meta to the NO₂ group. |

| Methoxy (-OCH₃) | ~3.9 - 4.1 | s | - | Characteristic singlet for a methoxy group on an aromatic ring. |

Predicted data is based on analogous structures and standard chemical shift tables.[10][13][14]

The carbon spectrum complements the proton data, confirming the carbon skeleton.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Pyridine C-2 (-OCH₃) | ~160 - 164 | Attached to electronegative oxygen. |

| Pyridine C-6 | ~148 - 150 | Alpha to nitrogen. |

| Pyridine C-4 | ~135 - 138 | Gamma to nitrogen. |

| Pyridine C-3 | ~125 - 128 | Site of aryl substitution. |

| Pyridine C-5 | ~118 - 120 | Beta to nitrogen. |

| Phenyl C-1' (ipso) | ~145 - 147 | Attached to the pyridine ring. |

| Phenyl C-4' (-NO₂) | ~146 - 148 | Attached to the nitro group. |

| Phenyl C-2', C-6' | ~129 - 131 | Ortho to the nitro group. |

| Phenyl C-3', C-5' | ~123 - 125 | Meta to the nitro group. |

| Methoxy (-OCH₃) | ~53 - 55 | Typical for an aryl methoxy carbon. |

Predicted data is based on analogous structures and standard chemical shift tables.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

| Technique | Parameter | Expected Value | Rationale |

| ESI-HRMS | Molecular Formula | C₁₂H₁₀N₂O₃ | - |

| (TOF) | Calculated m/z [M+H]⁺ | ~231.0713 | High-resolution mass for the protonated molecule. |

Electrospray Ionization (ESI) in positive ion mode is expected to show a strong signal for the protonated molecular ion [M+H]⁺.[10] This technique is highly sensitive and provides accurate mass data, confirming the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Nitro (Ar-NO₂) | Asymmetric Stretch | ~1510 - 1550 |

| Nitro (Ar-NO₂) | Symmetric Stretch | ~1330 - 1370 |

| Aromatic C=C | Ring Stretch | ~1580 - 1610 and ~1450 - 1500 |

| C-O (Aryl Ether) | Asymmetric Stretch | ~1230 - 1270 |

| C-H (Aromatic) | Stretch | ~3000 - 3100 |

| C-H (Alkyl, -OCH₃) | Stretch | ~2850 - 2960 |

These characteristic peaks provide strong, direct evidence for the presence of the nitro and methoxy functionalities on the aromatic framework.[15][16][17]

Conclusion and Outlook

This guide has outlined reliable and field-proven methodologies for the synthesis of this compound via Suzuki-Miyaura and Negishi cross-coupling reactions. The detailed protocols and the rationale behind the selection of reagents provide a solid foundation for its successful preparation. Furthermore, the comprehensive characterization plan, incorporating NMR, MS, and IR spectroscopy, establishes a robust framework for unambiguous structural verification and purity assessment.

As a versatile intermediate, this compound holds significant potential for the development of novel pharmaceuticals and functional materials. Its strategic functionalization allows for subsequent chemical modifications, making it an invaluable building block for creating libraries of complex molecules aimed at diverse biological targets.

References

- The Royal Society of Chemistry. (2015). Supporting information.

- ResearchGate. (n.d.). Synthesis of 2-chloro-3-nitro-4-(3,4-dimethoxyphenyl)pyridine (14).

- ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.

- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131, 7532-7533.

- NIH Public Access. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

- PubChem. (n.d.). 2-Methoxy-4-nitrophenol.

- Guidechem. (n.d.). 3-(4-methoxy-2-nitrophenyl)pyridine 4373-75-5 wiki.

- PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- Organic Chemistry Portal. (n.d.). Negishi Coupling.

- J&K Scientific LLC. (n.d.). Negishi Cross-Coupling.

- Canadian Science Publishing. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101, 765–772.

- ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

- OpenOChem Learn. (n.d.). Negishi Coupling.

- ChemicalBook. (n.d.). 2-Methoxypyridine(1628-89-3) 1H NMR spectrum.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis.

- ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile.

- PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides.

- OpenAgrar. (n.d.). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry.

- Benchchem. (n.d.). 2-Methoxy-5-(3-nitrophenyl)pyridine.

- ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline.

- ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.

- PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

- National Institute of Standards and Technology. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Negishi Coupling [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 10. rsc.org [rsc.org]

- 11. Negishi Coupling | OpenOChem Learn [learn.openochem.org]

- 12. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 13. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Benzene, 2-chloro-1-methoxy-4-nitro- [webbook.nist.gov]

A Technical Guide to the Chemical Properties and Reactivity of 2-Methoxy-3-(4-nitrophenyl)pyridine

Executive Summary

This technical guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of 2-Methoxy-3-(4-nitrophenyl)pyridine. This molecule is a biaryl heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. It integrates three key chemical motifs: a pyridine ring, which is a prevalent scaffold in numerous FDA-approved drugs[1]; a methoxy group at the 2-position, which modulates the electronic properties of the pyridine core; and a 4-nitrophenyl substituent, which serves as a potent electron-withdrawing group and a versatile synthetic handle for further functionalization.

This document moves beyond a simple recitation of data, offering expert insights into the causality behind synthetic strategies and reaction pathways. We will explore its preparation via palladium-catalyzed cross-coupling reactions, delve into the predictable reactivity of its distinct functional groups, and present detailed protocols for its key transformations, particularly the reduction of the nitro group. The guide is structured to serve as a practical and theoretical resource for scientists engaged in drug discovery and the development of novel organic materials, providing the foundational knowledge required to effectively utilize this compound as a strategic building block.

Molecular Structure and Physicochemical Properties

Structure and Nomenclature

The molecule, systematically named this compound, features a pyridine ring substituted at the 2-position with a methoxy (-OCH₃) group and at the 3-position with a 4-nitrophenyl group. The linkage between the two aromatic rings is a pivotal carbon-carbon bond. The numbering of the pyridine ring begins at the nitrogen atom (position 1), with the methoxy group at C2 and the nitrophenyl group at C3.

Calculated Physicochemical Data

While extensive experimental data for this specific isomer is not consolidated in a single source, its properties can be reliably predicted based on its structure and data from close analogs[2][3]. The following table summarizes key computed physicochemical parameters.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₃ | [2][3] |

| Molecular Weight | 230.22 g/mol | [2][3] |

| Topological Polar Surface Area (TPSA) | 67.9 Ų | [2] |

| LogP (Predicted) | ~2.6-2.7 | [3] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 2 | [2] |

These values suggest the compound possesses moderate lipophilicity and sufficient polar surface area to engage with biological targets, making it a viable scaffold for drug design.

Synthesis and Purification

Retrosynthetic Analysis

The most logical and industrially scalable approach to constructing the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction[4]. This palladium-catalyzed methodology offers high yields and excellent functional group tolerance. Two primary retrosynthetic disconnections are viable, as illustrated below.

Caption: Retrosynthetic analysis via Suzuki-Miyaura cross-coupling.

Route A is often preferred due to the commercial availability and stability of 4-nitrophenylboronic acid.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis using 2-methoxy-3-bromopyridine and 4-nitrophenylboronic acid.

Causality: The choice of a palladium catalyst with a phosphine ligand, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a ligand, is critical. The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle[5]. An aqueous base (e.g., Na₂CO₃ or K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step[4]. A dioxane/water solvent system is commonly used to solubilize both the organic and inorganic reagents[6].

Step-by-Step Protocol:

-

Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-methoxy-3-bromopyridine (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq).

-

Solvent Addition: Add a degassed 2:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to create a ~0.1 M solution with respect to the limiting reagent.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Purification and Characterization Workflow

Caption: Post-synthesis purification and characterization workflow.

Spectroscopic Profile (Predicted)

Based on analyses of structurally similar compounds, the following spectroscopic characteristics are anticipated[1].

| Spectroscopy | Key Feature | Predicted Chemical Shift / Value |

| ¹H NMR (CDCl₃) | Methoxy Protons (-OCH₃) | δ 3.9-4.1 ppm (singlet) |

| Pyridine Protons | δ 7.0-8.8 ppm (multiplets) | |

| Nitrophenyl Protons | δ 7.6-8.4 ppm (Two sets of doublets, AA'BB' system) | |

| ¹³C NMR (CDCl₃) | Methoxy Carbon | δ 53-55 ppm |

| Aromatic Carbons | δ 110-165 ppm | |

| IR (KBr/ATR) | N-O Asymmetric Stretch | ~1520 cm⁻¹ |

| N-O Symmetric Stretch | ~1345 cm⁻¹ | |

| C-O Stretch (Aryl Ether) | ~1250 cm⁻¹ | |

| MS (EI) | Molecular Ion (M⁺) | m/z = 230 |

Chemical Reactivity and Transformational Potential

The molecule's reactivity is dominated by its two primary functional regions: the 4-nitro group and the 2-methoxypyridine core.

Reactivity of the 4-Nitro Group: A Gateway to Functionalization

The nitro group is a powerful electron-withdrawing substituent that deactivates the phenyl ring towards electrophilic substitution. However, its true synthetic utility lies in its reduction to an amine. This transformation is one of the most important in medicinal chemistry, as it converts a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing amino group[7]. This amine serves as a nucleophilic handle for countless derivatizations.

Caption: Stepwise reduction pathway of an aromatic nitro group.

Protocol 5.1.1: Catalytic Hydrogenation to 3-(4-Aminophenyl)-2-methoxypyridine

Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is a common and effective catalyst[8]. The reaction is carried out under a positive pressure of hydrogen gas, which is the ultimate reducing agent. Methanol or ethanol are excellent solvents for this transformation.

Step-by-Step Protocol:

-

Setup: To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as methanol.

-

Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight) to the solution.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a positive pressure of H₂ (e.g., 50 psi or balloon pressure).

-

Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 4-24 hours). Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Carefully vent the hydrogen atmosphere and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 3-(4-Aminophenyl)-2-methoxypyridine, which can be used directly or purified further if necessary.

Reactivity of the 2-Methoxypyridine Core

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack.

-

Nucleophilic Aromatic Substitution (SNAr): The positions ortho and para (C2, C4, C6) to the ring nitrogen are particularly activated for SNAr because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom[9][10]. While the methoxy group at C2 is not as effective a leaving group as a halide, SNAr reactions on methoxy-substituted pyridines and arenes are known and can be driven to completion with strong nucleophiles, often under forcing conditions or with specialized catalytic systems[11][12]. This provides a pathway to introduce amines, thiols, or other nucleophiles directly at the C2 position.

-

Deprotonation/Metalation: The acidity of the pyridine ring protons is enhanced by the inductive effect of the nitrogen atom. Directed ortho-metalation is a powerful tool for functionalizing pyridines. For 2-methoxypyridine, deprotonation can be complex. While the methoxy group can direct lithiation to the C3 position, the inherent acidity of the C6 proton (para to the nitrogen) makes regioselectivity a challenge that often requires carefully chosen bases and conditions[13].

Relevance in Drug Discovery and Medicinal Chemistry

A Privileged Scaffold for Therapeutic Design

The pyridine ring is considered a "privileged scaffold" because it is present in a vast number of biologically active compounds and approved drugs[14][15][16]. Its nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to protein targets like kinases and GPCRs[17]. By using this compound as a starting point, drug discovery programs can rapidly generate libraries of complex molecules.

The conversion of the nitro group to an amine unlocks immense potential for derivatization, allowing for the exploration of structure-activity relationships (SAR).

Sources

- 1. benchchem.com [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sarchemlabs.com [sarchemlabs.com]

- 17. nbinno.com [nbinno.com]

A Comprehensive Spectroscopic Guide to 2-Methoxy-3-(4-nitrophenyl)pyridine

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds, particularly substituted pyridines, serve as foundational scaffolds for developing novel molecules with tailored biological and physical properties.[1][2][3] The precise structural elucidation of these molecules is paramount to understanding their function and ensuring the reproducibility of scientific findings. 2-Methoxy-3-(4-nitrophenyl)pyridine is a key intermediate, combining an electron-donating methoxy group and an electron-withdrawing nitro group on separate aromatic systems bridged together. This electronic push-pull characteristic makes it an interesting candidate for applications in nonlinear optics and as a precursor for pharmacologically active compounds.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as they apply to the definitive characterization of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices and the logic of spectral interpretation, offering a robust framework for researchers in the field.

Synthesis and Purification: Ensuring Analytical Integrity

The quality of spectroscopic data is directly contingent on the purity of the analyte. A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used method offers high yields and tolerance for a variety of functional groups.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactant Preparation : A reaction vessel is charged with 3-bromo-2-methoxypyridine (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base : A degassed solvent system, typically a mixture of toluene and water, is added along with a base, such as potassium carbonate (K₂CO₃, 3.0 eq).[4]

-

Reaction : The mixture is heated under an inert nitrogen atmosphere (e.g., at 90-100 °C) for several hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification : The crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

This rigorous purification is a non-negotiable prerequisite for obtaining unambiguous spectroscopic data free from confounding signals of residual reactants or byproducts.

Caption: High-level workflow for the synthesis and purification of the target compound.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is the first line of analytical defense, providing a precise measurement of the molecular weight and, by extension, the elemental composition of the compound. For a molecule like this compound, Electrospray Ionization (ESI) in positive ion mode is an ideal technique due to the basic nitrogen atom on the pyridine ring, which is readily protonated.

Experimental Protocol: LC-ESI-MS

-

System : A High-Performance Liquid Chromatography (HPLC) system coupled to a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Mobile Phase : A gradient of water and acetonitrile with 0.1% formic acid to facilitate protonation.

-

Data Acquired : Full scan mode to detect the protonated molecular ion [M+H]⁺.

Data Interpretation and Fragmentation

The molecular formula for this compound is C₁₂H₁₀N₂O₃.

-

Expected Molecular Ion : The calculated monoisotopic mass is 230.0691 g/mol . The primary ion observed in ESI+ will be the protonated molecule, [M+H]⁺, with an expected m/z of 231.0764 . High-resolution mass spectrometry (HRMS) should confirm this value to within a few parts per million (ppm), validating the elemental composition.[5]

-

Fragmentation Analysis (MS/MS) : Tandem mass spectrometry (MS/MS) of the parent ion (m/z 231.0764) provides structural confirmation. Key fragmentation pathways include the loss of the nitro group (NO₂) and cleavage around the ether linkage.

Caption: Plausible MS/MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.[6] The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A small amount of the purified solid sample is placed directly on the ATR crystal (e.g., diamond or germanium), and the spectrum is recorded. This method requires minimal sample preparation.

Data Interpretation

The IR spectrum of this compound will be dominated by absorptions corresponding to its aromatic and functional group components.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine, Phenyl) | Medium |

| 2950-2850 | C-H Stretch | Aliphatic (-OCH₃) | Medium |

| 1595, 1475 | C=C and C=N Stretch | Aromatic Rings | Strong |

| 1520-1530 | N-O Asymmetric Stretch | Nitro (-NO₂) | Strong |

| 1345-1355 | N-O Symmetric Stretch | Nitro (-NO₂) | Strong |

| 1250-1260 | C-O-C Asymmetric Stretch | Aryl Ether (-OCH₃) | Strong |

| 1020-1030 | C-O-C Symmetric Stretch | Aryl Ether (-OCH₃) | Medium |

| 855 | C-H Out-of-Plane Bend | 1,4-Disubstituted Phenyl | Strong |

The two strong, sharp peaks for the nitro group (asymmetric and symmetric stretches) are highly characteristic and serve as powerful diagnostic markers for this compound.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy provides the most detailed picture of the molecular structure by mapping the carbon-hydrogen framework. Both ¹H and ¹³C NMR are required for complete characterization.

Experimental Protocol: NMR

-

Solvent : Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Spectrometer : 400 MHz or higher for good signal dispersion.

-

Standard : Tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Data Interpretation (Predicted)

The ¹H NMR spectrum will show signals for seven aromatic protons and three methoxy protons. The electron-withdrawing nitro group and the pyridine nitrogen will significantly deshield adjacent protons, shifting them downfield.

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-6 | ~8.35 | dd | 1H | Pyridine ring, ortho to N |

| H-2'/6' | ~8.30 | d | 2H | Phenyl ring, ortho to -NO₂ |

| H-4 | ~7.80 | dd | 1H | Pyridine ring |

| H-3'/5' | ~7.70 | d | 2H | Phenyl ring, meta to -NO₂ |

| H-5 | ~7.10 | dd | 1H | Pyridine ring, ortho to -OCH₃ |

| -OCH₃ | ~4.05 | s | 3H | Methoxy group |

-

Causality : The H-6 proton is the most downfield of the pyridine protons due to its proximity to the electronegative nitrogen atom. The H-2'/6' protons are strongly deshielded by the anisotropic and electron-withdrawing effects of the nitro group. The methoxy group protons appear as a sharp singlet as they have no adjacent proton neighbors.

¹³C NMR Data Interpretation (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals (due to symmetry in the phenyl ring).

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 | C-2 (attached to -OCH₃) |

| ~148.0 | C-6 |

| ~147.5 | C-4' (attached to -NO₂) |

| ~145.0 | C-1' |

| ~139.0 | C-4 |

| ~130.0 | C-2'/6' |

| ~124.0 | C-3'/5' |

| ~122.0 | C-3 |

| ~118.0 | C-5 |

| ~56.0 | -OCH₃ |

Integrated Spectroscopic Analysis

No single technique provides absolute proof of structure. True analytical rigor comes from integrating the data from all three methods.

Caption: Workflow showing how MS, IR, and NMR data collectively validate the chemical structure.

The process is self-validating:

-

MS confirms the elemental formula is C₁₂H₁₀N₂O₃.

-

IR confirms the presence of the required nitro, ether, and aromatic functional groups.

-

NMR confirms the specific arrangement of these pieces, distinguishing this molecule from its other possible isomers (e.g., 2-Methoxy-5-(4-nitrophenyl)pyridine).

Summary of Spectroscopic Data

| Technique | Parameter | Observed/Expected Value |

| HRMS | [M+H]⁺ | m/z = 231.0764 |

| IR | ν(N-O) asymmetric stretch | ~1525 cm⁻¹ |

| ν(N-O) symmetric stretch | ~1350 cm⁻¹ | |

| ν(C-O-C) asymmetric stretch | ~1255 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | δ 8.35 (dd, 1H), 8.30 (d, 2H), 7.80 (dd, 1H), 7.70 (d, 2H), 7.10 (dd, 1H) |

| Methoxy Protons | δ 4.05 (s, 3H) | |

| ¹³C NMR | Aromatic & Alkene Carbons | ~164.0, 148.0, 147.5, 145.0, 139.0, 130.0, 124.0, 122.0, 118.0 |

| Methoxy Carbon | ~56.0 |

Conclusion

The structural characterization of this compound is achieved through a synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique provides a unique and essential piece of the structural puzzle. By following rigorous protocols for synthesis, purification, and data acquisition, and by applying sound principles of spectral interpretation, researchers can be confident in the identity and purity of this valuable chemical intermediate, paving the way for its successful application in further research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1352318-63-8, this compound. Available at: [Link].

-

The Royal Society of Chemistry (2015). Supporting information for publications. Available at: [Link]. (Note: This is a general link as the specific supporting information for this exact compound was not found, but this represents the type of source for such data).

-

ResearchGate GmbH (2021). Synthesis of 2-chloro-3-nitro-4-(3,4-dimethoxyphenyl)pyridine. Available at: [Link].

-

Stoccoro, S., et al. (2014). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions. Available at: [Link].

-

Zhang, J., et al. (2019). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm. Available at: [Link].

-

Kline, C. H., and Turkevich, J. (1944). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry. Available at: [Link].

-

National Institute of Standards and Technology (NIST). Pyridine, 2-methoxy-. NIST Chemistry WebBook. Available at: [Link].

-

JSciMed Central (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Available at: [Link].

-

Wiley-VCH GmbH (2012). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Available at: [Link].

-

International Journal of ChemTech Research (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Available at: [Link].

-

National Center for Biotechnology Information (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates. Available at: [Link].

-

RASĀYAN Journal of Chemistry (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Available at: [Link].

-

ResearchGate GmbH (2018). FTIR spectrum of 2-methoxy-4-nitroaniline. Available at: [Link].

Sources

- 1. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jscimedcentral.com [jscimedcentral.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Structure Analysis of 2-Methoxy-3-(4-nitrophenyl)pyridine: A Case Study in Structure-Guided Drug Discovery

This guide provides an in-depth exploration of the synthesis, characterization, and single-crystal X-ray diffraction analysis of the novel heterocyclic compound, 2-Methoxy-3-(4-nitrophenyl)pyridine. This molecule serves as an exemplary case study for researchers, scientists, and drug development professionals to understand the critical role of crystallographic analysis in modern medicinal chemistry. The pyridine scaffold is a cornerstone in pharmaceutical development, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic incorporation of a methoxy and a nitrophenyl group is designed to modulate the electronic and steric properties of the pyridine ring, potentially enhancing its interaction with biological targets.[5][6] Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount for elucidating its structure-activity relationship (SAR) and guiding further optimization efforts.[7][8][9][10]

Synthesis and Characterization: From Blueprint to a Tangible Molecule

The journey to understanding a molecule's crystal structure begins with its successful synthesis and purification. The design of a synthetic route is a critical step, often involving multiple stages to achieve the desired molecular architecture. For our target compound, this compound, a plausible and efficient synthetic pathway is a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the pharmaceutical industry for its high tolerance of functional groups and its reliability.

A Plausible Synthetic Route: The Suzuki-Miyaura Cross-Coupling

The proposed synthesis would involve the coupling of a substituted pyridine, such as 2-methoxy-3-bromopyridine, with 4-nitrophenylboronic acid in the presence of a palladium catalyst and a suitable base.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a flame-dried round-bottom flask, add 2-methoxy-3-bromopyridine (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, for instance, a 3:1 ratio of toluene and ethanol. Subsequently, add an aqueous solution of a base, like sodium carbonate (2.0 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up. Extract the aqueous layer with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Confirmation: Validating the Molecular Identity

Before proceeding to crystallization, it is imperative to confirm the identity and purity of the synthesized compound using a suite of spectroscopic techniques.[11][12][13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the number and types of protons and carbons and their connectivity.

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The Art and Science of Crystallization: Obtaining a Diffraction-Quality Single Crystal

The crux of single-crystal X-ray diffraction lies in obtaining a high-quality single crystal. Crystallization is a process of purification where molecules self-assemble into a highly ordered three-dimensional lattice.[15][16] The quality of the crystal directly impacts the quality of the diffraction data and, consequently, the accuracy of the determined structure. Several techniques can be employed to grow single crystals of organic compounds.[17][18]

Choosing the Right Crystallization Technique

The selection of a crystallization method is often empirical and may require screening various solvents and conditions.[19] For a novel compound like this compound, a combination of techniques might be explored:

-

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[18]

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.[18]

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[16][18]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Solvent Screening: Test the solubility of the synthesized this compound in a range of solvents to identify one in which it is moderately soluble.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent (e.g., a mixture of dichloromethane and hexane) in a clean vial.

-

Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or forceps.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[20][21][22][23] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.[24]

The Workflow of a Crystallographic Experiment

The process of determining a crystal structure can be broken down into several key steps, as illustrated in the workflow diagram below.

Caption: A schematic overview of the single-crystal X-ray diffraction workflow.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and diffraction data are collected on a detector.[20][21]

-

Data Processing: The collected diffraction intensities are integrated, corrected for various experimental factors, and reduced to a set of structure factors.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data to improve the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

-

Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Hypothetical Crystallographic Data for this compound

The following table presents plausible crystallographic data for our target compound, which would be obtained from the structure refinement process.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₁₀N₂O₃ |

| Formula Weight | 230.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.123(3) |

| c (Å) | 12.678(4) |

| α (°) | 90 |

| β (°) | 105.45(2) |

| γ (°) | 90 |

| Volume (ų) | 1056.7(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.446 |

| Absorption Coefficient (mm⁻¹) | 0.108 |

| F(000) | 480 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 5432 |

| Independent reflections | 2345 [R(int) = 0.021] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

Interpretation of the Crystal Structure: From Data to Insights

The refined crystal structure provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the solid state.

Molecular Geometry: Bond Lengths, Bond Angles, and Torsional Angles

The analysis of the crystal structure would reveal precise bond lengths and angles. For instance, the C-N bonds within the pyridine ring would exhibit partial double-bond character. The geometry around the methoxy and nitro groups would also be determined. A key feature to analyze is the torsional angle between the pyridine and the nitrophenyl rings, which would indicate the degree of planarity of the molecule.[25][26]

Intermolecular Interactions: The Forces that Build the Crystal

In the solid state, molecules are held together by a network of intermolecular interactions. The crystal structure analysis would allow for the identification and characterization of these interactions, which can include:

-

Hydrogen Bonds: Although our target molecule is not a strong hydrogen bond donor, weak C-H···O or C-H···N interactions may be present.

-

π-π Stacking: The aromatic pyridine and nitrophenyl rings can engage in π-π stacking interactions, which are crucial for the stability of the crystal lattice.[25]

-

van der Waals Forces: These are ubiquitous, non-specific interactions that contribute to the overall crystal packing.

Caption: A diagram illustrating the key intermolecular interactions governing crystal packing.

Implications for Drug Design and Development

The detailed structural information obtained from the crystal structure analysis of this compound has profound implications for drug design and development.[7][9][27]

-

Structure-Activity Relationship (SAR) Studies: The precise knowledge of the molecule's conformation and the spatial arrangement of its functional groups provides a structural basis for understanding its biological activity. This allows for the rational design of new analogs with improved potency and selectivity.[9]

-

Pharmacophore Modeling: The crystal structure can be used to develop a pharmacophore model, which defines the essential structural features required for biological activity. This model can then be used for virtual screening of compound libraries to identify new potential drug candidates.

-

Lead Optimization: By understanding how the molecule interacts with its biological target at the atomic level, medicinal chemists can make targeted modifications to improve its pharmacokinetic and pharmacodynamic properties.[9]

References

-

Crystallization. (n.d.). CU Boulder Organic Chemistry. Retrieved from [Link]

-

Dinger, M. (2015, April 28). Crystal Growing Tips. University of Florida Center for X-ray Crystallography. Retrieved from [Link]

-

A Review on Crystallography and Its Role on Drug Design. (n.d.). Zien Journals Publishing. Retrieved from [Link]

-

The role of crystallography in drug design. (2005). The AAPS Journal, 7(4). Retrieved from [Link]

-

The Importance of Crystal Structure Prediction for Developing Drug Molecules. (n.d.). IUCr Journals. Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. Retrieved from [Link]

-

SOP: CRYSTALLIZATION. (n.d.). Jove. Retrieved from [Link]

-

Single crystal X-ray diffraction. (n.d.). Fiveable. Retrieved from [Link]

-

Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (2023). Migration Letters, 20(S6), 113-125. Retrieved from [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]

-

Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (2015). ChemistryOpen, 4(6), 786-791. Retrieved from [Link]

-

9 Ways to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved from [Link]

-

Crystallization of Organic Compounds. (n.d.). In Crystallization of Organic Compounds (pp. 1-13). John Wiley & Sons, Inc. Retrieved from [Link]

-

The Role of Crystallography in Drug Design. (2005). The AAPS Journal, 7(4), E870-E875. Retrieved from [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023, October 25). Pulstec USA. Retrieved from [Link]

-

What is Single Crystal X-ray Diffraction?. (2020, November 19). YouTube. Retrieved from [Link]

-

Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. (2021). Polycyclic Aromatic Compounds, 41(5), 1063-1077. Retrieved from [Link]

-

Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (2015). ChemistryOpen, 4(6), 786-791. Retrieved from [Link]

-

Synthesis of 2-chloro-3-nitro-4-(3,4-dimethoxyphenyl)pyridine (14). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2015). Journal of Molecular Structure, 1083, 276-284. Retrieved from [Link]

-

The Role of Pyridine Intermediates in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

Crystal structure of (2Z,5Z)-3-(4-methoxyphenyl)... (n.d.). National Institutes of Health. Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 896-900. Retrieved from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Pharmaceuticals, 14(11), 1147. Retrieved from [Link]

-

PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (2024). RASĀYAN Journal of Chemistry, 17(4), 2354-2359. Retrieved from [Link]

- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. (2020). Google Patents.

-

Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2024). International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-10. Retrieved from [Link]

-

2-Chloro-4-methoxy-3-nitropyridine. (n.d.). PubChem. Retrieved from [Link]

-

Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (2022). RSC Advances, 12(45), 29193-29215. Retrieved from [Link]

-

N-(4-Methoxy-3-nitrophenyl)acetamide. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 456-459. Retrieved from [Link]articles/PMC10153920/)

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. zienjournals.com [zienjournals.com]

- 8. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. migrationletters.com [migrationletters.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. science.uct.ac.za [science.uct.ac.za]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 18. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 19. content.e-bookshelf.de [content.e-bookshelf.de]

- 20. creative-biostructure.com [creative-biostructure.com]

- 21. fiveable.me [fiveable.me]

- 22. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 23. pulstec.net [pulstec.net]

- 24. m.youtube.com [m.youtube.com]

- 25. Crystal structure of (2Z,5Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-5-[(E)-3-(2-nitrophenyl)allylidene]-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 27. journals.iucr.org [journals.iucr.org]

A Technical Guide to 2-Methoxy-3-(4-nitrophenyl)pyridine: Synthesis, Properties, and Applications in Chemical Research

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-3-(4-nitrophenyl)pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. While specific experimental data for this precise isomer is limited in public literature, this document synthesizes information from related structures and established chemical principles to offer valuable insights. We will explore its core chemical identity, computed physicochemical properties, a plausible synthetic pathway, expected reactivity, and potential applications as a scaffold or intermediate in drug discovery and organic synthesis. This guide is intended to serve as a foundational resource for scientists and drug development professionals exploring the utility of substituted nitrophenylpyridines.

Core Compound Identification

The foundational step in any research endeavor is the precise identification of the molecule of interest. This compound is a disubstituted pyridine, featuring a methoxy group at the 2-position and a 4-nitrophenyl group at the 3-position. This specific arrangement of functional groups dictates its chemical behavior and potential utility.

| Identifier | Value | Source |

| CAS Number | 1352318-63-8 | [1] |

| Molecular Formula | C₁₂H₁₀N₂O₃ | [2] |

| Molecular Weight | 230.22 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | COC1=NC=CC=C1C2=CC=C([O-])C=C2 | N/A |

Physicochemical & Computed Properties

Understanding the physicochemical properties of a compound is critical for predicting its behavior in both chemical reactions and biological systems. The data below is derived from computational models for related isomers, providing a reliable estimate for experimental design.

| Property | Computed Value | Significance in Drug Development |

| Topological Polar Surface Area (TPSA) | 65.26 Ų | Influences membrane permeability and oral bioavailability. A value under 140 Ų is often considered favorable. |

| LogP (Octanol-Water Partition Coeff.) | 2.66 | Indicates the lipophilicity of the molecule, affecting its solubility, absorption, and distribution. |

| Hydrogen Bond Acceptors | 4 | The number of sites that can accept a hydrogen bond, impacting solubility and receptor binding. |

| Hydrogen Bond Donors | 0 | The number of sites that can donate a hydrogen bond. |

| Rotatable Bonds | 3 | Relates to the conformational flexibility of the molecule, which can influence its binding affinity to a target. |

Data sourced from computational analysis of a closely related isomer, 2-Methoxy-6-(3-nitrophenyl)pyridine.[2]

Synthesis, Reactivity, and Chemical Logic

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The proposed strategy involves the palladium-catalyzed coupling of a halogenated 2-methoxypyridine with 4-nitrophenylboronic acid. This approach is analogous to established methods for synthesizing other substituted biaryls.[3]

Experimental Protocol: Hypothetical Suzuki-Miyaura Coupling

Objective: To synthesize this compound from 3-bromo-2-methoxypyridine and 4-nitrophenylboronic acid.

Reagents & Materials:

-

3-Bromo-2-methoxypyridine (1.0 eq)

-

4-Nitrophenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene and Water (e.g., 4:1 solvent mixture)

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

To a flame-dried reaction vessel, add 3-bromo-2-methoxypyridine, 4-nitrophenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

-

Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the target compound.

Key Reactive Sites and Derivatization Potential

The structure of this compound offers several handles for further chemical modification, making it a valuable intermediate.

-

The Nitro Group: The nitro group is a powerful electron-withdrawing group and a key synthetic lever. It can be readily reduced to an aniline derivative using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This resulting amino group opens up a vast chemical space, allowing for the formation of amides, sulfonamides, and ureas, which are common moieties in bioactive molecules.

-

The Pyridine Ring: The pyridine core itself can undergo further functionalization. The electronic properties are influenced by both the electron-donating methoxy group and the electron-withdrawing nitrophenyl substituent.[4] This balance dictates the regioselectivity of potential electrophilic or nucleophilic aromatic substitution reactions.[4]

-

The Methoxy Group: While generally stable, the methoxy ether can be cleaved to reveal a hydroxypyridine (a pyridone tautomer) under harsh acidic conditions (e.g., HBr). This provides another route to modify the scaffold.

Diagram: Synthetic & Derivatization Workflow

Caption: Proposed pathway for synthesis and subsequent functionalization.

Research Context and Potential Applications

Substituted pyridines are a cornerstone of modern drug discovery, appearing in numerous FDA-approved drugs.[4] The combination of the pyridine scaffold with a nitrophenyl group is particularly significant.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. For instance, compounds with a pyrazolo[3,4-b]pyridine structure have been synthesized and evaluated for their potent anticancer activity through the inhibition of Cyclin-Dependent Kinases (CDKs) like CDK2 and CDK9.[5] this compound serves as an excellent starting point for building analogous complex heterocyclic systems.

-

Intermediate for Agrochemicals and Materials Science: Nitrophenyl derivatives are widely used as intermediates in the synthesis of fungicides and other agrochemicals.[4] Furthermore, the strong electron-withdrawing nature of the nitro group makes such compounds candidates for investigation in materials science, particularly for applications involving non-linear optics or as components in pH-sensitive dyes.[4]

-

Pharmaceutical Building Block: The general class of methoxy-nitro-pyridines are recognized as useful intermediates in pharmaceutical synthesis.[6][7] The ability to selectively modify different parts of the molecule allows for the construction of diverse chemical libraries for high-throughput screening.

Safety and Handling

No specific Safety Data Sheet (SDS) is available for this compound. Therefore, a conservative approach based on the constituent functional groups and related molecules is mandatory.

-

General Hazards: Compounds of this class should be handled with care. Related methoxypyridines and nitrophenols are classified as irritants.[8][9] Assume the compound may cause skin, eye, and respiratory irritation.[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Keep away from heat, sparks, and open flames, as related compounds can be combustible.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This safety information is generalized. A thorough risk assessment should be conducted by qualified personnel before handling this chemical.

Conclusion

This compound represents a synthetically accessible and versatile chemical scaffold. Its value lies not as an end-product but as a strategic intermediate for creating more complex molecules. The combination of a modifiable pyridine core, a reactive nitro group handle, and favorable computed physicochemical properties makes it a compound of significant interest for researchers in drug discovery, agrochemicals, and materials science. The synthetic and derivatization pathways outlined in this guide provide a logical framework for scientists to begin exploring the potential of this and related nitrophenylpyridine structures in their research programs.

References

-

ResearchGate. Synthesis of 2-chloro-3-nitro-4-(3,4-dimethoxyphenyl)pyridine (14). Available from: [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-: Human health tier II assessment. Available from: [Link]

-

PubChem, National Institutes of Health. 2-Methoxy-4-nitrophenol. Available from: [Link]

-

PubChem, National Institutes of Health. 2-Chloro-4-methoxy-3-nitropyridine. Available from: [Link]

-

PubMed Central, National Institutes of Health. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Available from: [Link]

-

ResearchGate. 2-Methoxy Pyridine. Available from: [Link]

-

RASĀYAN Journal of Chemistry. PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Available from: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-CHLORO-4-METHOXY-3-NITROPYRIDINE CAS#: 6980-09-2 [m.chemicalbook.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Methoxy-3-(4-nitrophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of 2-Methoxy-3-(4-nitrophenyl)pyridine. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established methodologies and field-proven insights to empower researchers to generate robust and reliable data packages. The protocols described herein are designed as self-validating systems, ensuring the scientific integrity of the results.

Introduction: The Significance of Solubility and Stability

This compound is a substituted pyridine derivative. For any novel chemical entity, a thorough understanding of its physicochemical properties is paramount for its potential application, particularly in the pharmaceutical and agrochemical sectors. Solubility and stability are critical determinants of a compound's bioavailability, formulation feasibility, and shelf-life.[1][2] Inadequate solubility can lead to poor absorption and limited efficacy, while instability can result in loss of potency and the formation of potentially toxic degradation products.[1] This guide will detail the necessary experimental workflows to comprehensively profile these two key attributes.

Solubility Determination: A Multi-faceted Approach

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature. The structural features of this compound—a pyridine ring (a weak base), a methoxy group, and a nitrophenyl substituent—suggest a complex solubility profile. The "like dissolves like" principle is a useful starting point, indicating that solubility will be influenced by the polarity of the solvent.[3]

Theoretical Considerations

The presence of the polar nitro group and the nitrogen atom in the pyridine ring may impart some aqueous solubility, while the aromatic rings and the methoxy group contribute to its lipophilicity, suggesting solubility in organic solvents. The basicity of the pyridine nitrogen (pKa of pyridine is ~5.2) implies that the aqueous solubility will be pH-dependent, increasing in acidic conditions due to the formation of a more soluble pyridinium salt.

Experimental Workflow for Solubility Profiling

A systematic approach to solubility determination is crucial.[4][5] The following protocol outlines a tiered methodology, starting with qualitative assessments and progressing to quantitative measurements.

Caption: A workflow for determining the solubility of this compound.

Step-by-Step Protocol:

-

Qualitative Solubility Assessment:

-

Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into separate test tubes.

-

Add 1 mL of the test solvent (water, 5% HCl, 5% NaOH, methanol, acetonitrile, DMSO) to each tube.[5]

-

Vigorously agitate the tubes for a set period (e.g., 1-2 minutes).

-

Visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."[3]

-

-

Quantitative Solubility Determination (Shake-Flask Method):

-

Prepare saturated solutions by adding an excess of the compound to a known volume of each selected solvent in sealed flasks.

-

Equilibrate the flasks at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solutions to stand, permitting the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation and/or filtration through a solvent-compatible filter (e.g., PTFE).

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][7] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Data Presentation:

The quantitative solubility data should be summarized in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water (pH 7) | 25 | Experimental Value | Calculated Value |

| 0.1 M HCl (pH 1) | 25 | Experimental Value | Calculated Value |

| 0.1 M NaOH (pH 13) | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value |

Stability Assessment: Ensuring Compound Integrity

Stability testing is essential to determine the intrinsic stability of a compound and to establish its shelf-life and appropriate storage conditions.[1][2] For pharmaceutical development, these studies are guided by regulatory bodies such as the International Council for Harmonisation (ICH).[8]

Potential Degradation Pathways

For this compound, several degradation pathways can be hypothesized:

-

Hydrolysis: The methoxy group could be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding hydroxypyridine derivative.

-

Photodegradation: Aromatic nitro compounds are often sensitive to light, which can induce complex degradation pathways.[9]

-

Oxidation: The pyridine ring and other parts of the molecule could be susceptible to oxidation.

-

Microbial Degradation: In non-sterile environments, microorganisms can metabolize pyridine derivatives.[10][11][12][13]

Experimental Workflow for Stability Profiling

A comprehensive stability study involves subjecting the compound to a range of stress conditions to identify potential degradants and determine degradation kinetics.[14]

Caption: A workflow for assessing the stability of this compound.

Step-by-Step Protocol:

-

Development of a Stability-Indicating Analytical Method:

-

Forced Degradation (Stress Testing):

-

Acid and Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).

-

Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80°C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.[9]

-

Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by the stability-indicating method.

-

-

Formal Stability Studies:

-

Based on the results of the forced degradation studies, formal stability studies are conducted on at least three primary batches of the substance.[8]

-